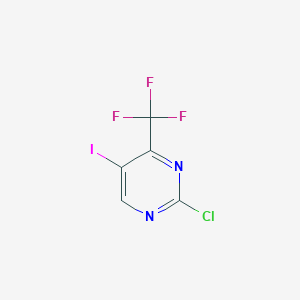

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLLTDZRPSTSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylating agents, followed by iodination. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the hazardous nature of some reagents involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The nitro group in precursor compounds can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyrimidine ring .

Scientific Research Applications

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.

Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Materials Science: The compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . The chlorine and iodine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs, their substituents, and applications:

Key Observations :

Physicochemical Properties

- Molecular Weight and Polarity: The iodine atom in the target compound increases molecular weight (vs. non-iodinated analogs like ) and may enhance lipophilicity, influencing membrane permeability in agrochemical applications .

- Stability : Deuterated analogs (e.g., ) are designed for metabolic stability studies, whereas nitro-containing derivatives () may exhibit higher reactivity.

Biological Activity

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and halogen substituents, is being explored for various therapeutic applications, including its role as an inhibitor in biochemical pathways relevant to cancer and other diseases.

The compound's molecular formula is CClFI N, and it possesses a pyrimidine ring structure with significant electronegative substituents that influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, primarily through its interaction with specific enzymes and receptors. The following sections detail its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have been implicated in various cancers. Inhibitors like BAY-069, a related trifluoromethyl pyrimidinedione, demonstrated high selectivity and cellular activity against BCATs, suggesting that similar compounds may have therapeutic potential against tumors reliant on branched-chain amino acids for growth .

- Receptor Interaction : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. This property is critical for compounds designed to modulate receptor activity or inhibit enzymatic functions within cells.

Anticancer Activity

A study examining the structural class of pyrimidinediones, including derivatives like this compound, revealed promising results in inhibiting cancer cell lines. The research highlighted that modifications at specific positions on the pyrimidine ring could enhance potency and selectivity against cancer-related enzymes .

Neuroprotective Effects

Another area of investigation has focused on the neuroprotective properties of similar pyrimidine derivatives. Compounds with trifluoromethyl substitutions have shown potential in inhibiting acetylcholinesterase (AChE) activity, which is relevant for Alzheimer's disease therapy . This suggests that this compound may also possess neuroprotective qualities worth exploring.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Type | Biological Activity | IC (µM) |

|---|---|---|---|

| This compound | Pyrimidine derivative | BCAT inhibitor | TBD |

| BAY-069 | Pyrimidinedione | BCAT1/2 inhibitor | 0.05 |

| 2,4-Dichloro-5-fluoropyrimidine | Pyrimidine derivative | Anticancer activity | TBD |

Note: TBD indicates values that are yet to be determined or published.

Q & A

Basic Questions

Q. What are the critical spectroscopic techniques for characterizing 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine, and how should data be interpreted?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. The trifluoromethyl group () typically appears as a quartet in NMR (~-60 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential for verifying molecular weight (e.g., expected molecular ion at m/z 353.89 for ) and detecting fragmentation pathways .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., R factor <0.06, data-to-parameter ratio >15) resolves halogen positioning and steric effects .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

- Methodology :

- Halogenation Strategy : Use iodination agents like -iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent side reactions during trifluoromethylation .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

- Methodology :

- Dynamic Effects : NMR may average dynamic conformers, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .

- Polymorphism : Recrystallize under different conditions (e.g., solvent evaporation vs. diffusion) to identify polymorphic forms. Compare X-ray data (e.g., unit cell parameters) across batches .

- Complementary Techniques : Pair with neutron diffraction or DFT calculations to validate bond lengths and angles .

Q. What strategies ensure regioselective substitution in reactions involving this compound?

- Methodology :

- Electronic Effects : The electron-withdrawing group directs nucleophilic attack to the 4-position, while the iodo group (a poor leaving agent) minimizes displacement at C5. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C5 functionalization .

- Steric Guidance : Bulky ligands (e.g., XPhos) enhance selectivity in palladium-mediated reactions by shielding specific sites .

Q. How should researchers address stability challenges during storage and handling?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C expected, based on analogs ). Store at -20°C under inert atmosphere (argon) .

- Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines). Use amber glassware and stabilizers (e.g., BHT) if degradation is observed .

Q. What computational approaches predict the reactivity of this compound in drug design?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental values to predict acid-base behavior .

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., kinases) using PyMOL or AutoDock. Validate with in vitro assays .

Q. How can solubility limitations in aqueous systems be overcome for biological testing?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.